molecular formula C11H23NO B13249650 4-[(4-Methylcyclohexyl)amino]butan-2-ol

4-[(4-Methylcyclohexyl)amino]butan-2-ol

Cat. No.: B13249650
M. Wt: 185.31 g/mol
InChI Key: DORFCIJQNDTUCD-UHFFFAOYSA-N
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Description

4-[(4-Methylcyclohexyl)amino]butan-2-ol is a secondary amine-alcohol compound characterized by a butan-2-ol backbone with a 4-methylcyclohexylamino substituent at the fourth carbon. Its molecular formula is C₁₁H₂₁NO (calculated), with a molecular weight of 183.29 g/mol.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-[(4-methylcyclohexyl)amino]butan-2-ol

InChI

InChI=1S/C11H23NO/c1-9-3-5-11(6-4-9)12-8-7-10(2)13/h9-13H,3-8H2,1-2H3

InChI Key

DORFCIJQNDTUCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylcyclohexyl)amino]butan-2-ol typically involves the reaction of 4-methylcyclohexylamine with 2-butanone under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Methylcyclohexyl)amino]butan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylcyclohexyl)amino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-[(4-Methylcyclohexyl)amino]butan-2-one.

    Reduction: Formation of 4-[(4-Methylcyclohexyl)amino]butane.

    Substitution: Formation of N-alkylated derivatives of 4-[(4-Methylcyclohexyl)amino]butan-2-ol.

Scientific Research Applications

4-[(4-Methylcyclohexyl)amino]butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol

Structure : Features a bipyridine core (two pyridine rings linked at the 2,2'-positions) with a 4'-methyl substituent and a butan-2-ol chain.
Molecular Formula : C₁₅H₁₈N₂O.
Molecular Weight : 242.32 g/mol.
Key Differences :

  • The bipyridine moiety introduces π-conjugation and metal-coordination capabilities, unlike the aliphatic cyclohexyl group in the target compound.
  • Hazards: Classified as acutely toxic (oral, Category 4; H302), skin irritant (Category 2; H315), and respiratory irritant (H335) . Applications: Used in chemical manufacturing and laboratory settings, possibly in coordination chemistry or catalysis .

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}butan-1-ol

Structure: A butan-1-ol chain with a cyclohexylamino group substituted by a 2-methylbutan-2-yl moiety. Molecular Formula: C₁₅H₃₁NO. Molecular Weight: 241.41 g/mol. Key Differences:

  • The hydroxyl group is at position 1 (vs.
  • The 2-methylbutan-2-yl substituent adds greater steric hindrance compared to the 4-methylcyclohexyl group.
    Applications : Likely serves as a chiral intermediate or surfactant due to its amphiphilic structure .

Ethyl 4-(4-Methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate

Structure: An ester derivative with dual 4-methoxyphenyl groups and a methylene moiety. Molecular Formula: C₂₁H₂₃NO₅. Molecular Weight: 369.41 g/mol. Key Differences:

  • Aromatic methoxyphenyl groups enhance lipophilicity and electronic resonance, contrasting with the aliphatic cyclohexyl group.
  • The ester and methylene functionalities increase reactivity toward nucleophilic or electrophilic agents . Applications: Potential use in polymer chemistry or as a precursor for bioactive molecules due to its conjugated system .

Data Table: Comparative Properties

Property 4-[(4-Methylcyclohexyl)amino]butan-2-ol 4-(4'-Methylbipyridin-4-yl)butan-2-ol 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}butan-1-ol
Molecular Formula C₁₁H₂₁NO C₁₅H₁₈N₂O C₁₅H₃₁NO
Molecular Weight (g/mol) 183.29 242.32 241.41
Functional Groups Amino, hydroxyl, cyclohexyl Bipyridine, hydroxyl Amino, hydroxyl, branched alkyl
Hazards Not specified Acute toxicity, skin/eye irritation Not specified
Applications Inferred: Synthesis intermediate Laboratory/chemical manufacturing Chiral intermediates, surfactants

Research Findings and Structural Implications

  • Steric Effects : The 4-methylcyclohexyl group in the target compound likely reduces reactivity compared to the bipyridine analog but enhances lipid solubility for membrane penetration .
  • Toxicity Profile : Aromatic systems (e.g., bipyridine) correlate with higher acute toxicity compared to aliphatic cyclohexyl derivatives, emphasizing the role of electronic structure in hazard classification .

Biological Activity

4-[(4-Methylcyclohexyl)amino]butan-2-ol, also referred to as 4-(4-methylcyclohexyl)butan-2-ol, is an organic compound with a significant potential for various biological activities due to its structural characteristics. The compound features a butanol backbone with a hydroxyl group (-OH) and a cyclohexyl substituent, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{12}H_{23}N_1O_1
  • Molecular Weight : 184.32 g/mol
  • Structure : The compound has a unique structure that allows it to interact with lipid membranes and protein active sites due to its hydrophobic nature and ability to form hydrogen bonds.

Biological Activity Overview

Research on the biological activity of 4-[(4-Methylcyclohexyl)amino]butan-2-ol indicates potential applications in pharmacology, particularly in relation to neurotransmitter systems and cellular signaling pathways.

  • Interaction with GABA Transporters :
    • Similar compounds have been studied for their ability to inhibit GABA uptake, suggesting that 4-[(4-Methylcyclohexyl)amino]butan-2-ol may also affect the GABAergic system. This could have implications for treating neuropathic pain and other disorders related to neurotransmitter imbalances .
  • Phospholipidosis Assay :
    • Preliminary studies indicate that the compound may influence lysosomal phospholipase activity, which is crucial in the context of drug-induced phospholipidosis. This suggests a potential role in modulating lipid metabolism within cells .

In Vitro Studies

A variety of in vitro studies have been conducted to evaluate the effects of 4-[(4-Methylcyclohexyl)amino]butan-2-ol:

Study TypeFindings
GABA Uptake InhibitionCompounds structurally similar showed significant inhibition of GABA transporters, indicating potential for therapeutic applications in neuropathic pain management .
Phospholipidosis InductionThe compound's interaction with lysosomal enzymes was assessed, revealing possible pathways for drug-induced cellular changes .

Case Studies

  • Neuropathic Pain Management :
    • A study highlighted the potential of functionalized amino acids similar to 4-[(4-Methylcyclohexyl)amino]butan-2-ol in managing neuropathic pain through selective inhibition of GABA transporters. The findings suggest that modifications to the amino acid structure can enhance potency and selectivity against specific transporter subtypes .
  • Pharmacological Screening :
    • In pharmacological screening assays, compounds exhibiting similar structural features were evaluated for their efficacy in inhibiting phospholipase A2, a key enzyme involved in lipid metabolism. These studies suggest that 4-[(4-Methylcyclohexyl)amino]butan-2-ol may have therapeutic implications in conditions associated with dysregulated lipid metabolism .

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